N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and other therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-hydroxy-5-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using recrystallization techniques.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with amine groups replacing nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in microbial and cancer cell growth.
Pathways Involved: It inhibits key pathways such as DNA replication and protein synthesis in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.
N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide: Another thiophene derivative with different functional groups, exhibiting distinct biological properties.
Uniqueness
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer a broad spectrum of biological activities. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c16-9-4-3-7(15(18)19)6-8(9)13-12(20)14-11(17)10-2-1-5-21-10/h1-6,16H,(H2,13,14,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCGWAHBIMCGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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